BENGHE Foundational & Exploratory

Check Availability & Pricing

ENT-C225 Safety and Toxicology Profile: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ENT-C225

Cat. No.: B15139658

Disclaimer: This document provides a comprehensive template for a safety and toxicology
profile of the TrkB agonist, ENT-C225. Publicly available information on the safety and
toxicology of ENT-C225 is limited to in vitro studies. The following sections on in vivo
toxicology, safety pharmacology, and genotoxicity are based on standard preclinical testing
guidelines and should be considered a template to be populated with actual study data as it
becomes available.

Executive Summary

ENT-C225 is a novel small molecule activator of the Tropomyosin receptor kinase B (TrkB), a
key receptor in the neurotrophin signaling pathway, with potential therapeutic applications in
neurodegenerative disorders. This document provides a summary of the known and projected
non-clinical safety and toxicology profile of ENT-C225. The available in vitro data suggests a
favorable preliminary safety profile. A comprehensive preclinical toxicology program, compliant
with international regulatory guidelines, is necessary to fully characterize the safety of ENT-
C225 prior to human clinical trials. This guide outlines the structure and typical data
components of such a program.

Introduction to ENT-C225

ENT-C225 is a potent and selective agonist of the TrkB receptor, mimicking the neuroprotective
and neurogenic effects of its endogenous ligand, brain-derived neurotrophic factor (BDNF). By
activating TrkB and its downstream signaling cascades, ENT-C225 promotes neuronal survival,
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differentiation, and synaptic plasticity. Its therapeutic potential is being explored for a range of
neurological conditions.

Chemical Properties of ENT-C225

Property Value
Chemical Formula C26H40N405
Molecular Weight 488.62 g/mol
CAS Number 2919962-53-9

Non-Clinical Safety and Toxicology

A comprehensive non-clinical safety and toxicology program is essential to characterize the
potential risks of ENT-C225. The following sections detail the standard battery of studies
performed to support clinical development.

In Vitro Toxicology

In vitro toxicology studies provide initial insights into the cytotoxic potential of a compound at
the cellular level.

3.1.1 Cytotoxicity in NIH-3T3 TrkB Stable Transfected Cell Line

Available data from in vitro studies on a stable TrkB-expressing NIH-3T3 cell line indicate that
ENT-C225 can reduce cell mortality induced by serum deprivation.[1]
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Experimental Protocol: CellTox™ Green Cytotoxicity Assay

o Objective: To assess the ability of ENT-C225 to reduce cell death caused by serum
deprivation in a TrkB-expressing cell line.

e Cell Line: NIH-3T3 cells stably transfected to express the TrkB receptor.
o Methodology:
o Cells are seeded in 96-well plates and allowed to adhere.
o The growth medium is replaced with a serum-free medium to induce apoptosis.

o ENT-C225 is added to the wells at various concentrations. A positive control (BDNF) and a
vehicle control are included.

o After a 24-hour incubation period, the CellTox™ Green Dye is added to all wells. This dye
is impermeable to live cells but stains the DNA of dead cells.

o Fluorescence is measured using a plate reader to quantify the number of dead cells.

o The reduction in cell death is calculated relative to the vehicle control.

In Vivo Toxicology

In vivo studies are critical for understanding the systemic effects of ENT-C225 in a living
organism. The following are standard studies conducted in compliance with OECD guidelines.

3.2.1 Acute Oral Toxicity

This study aims to determine the potential adverse effects of a single oral dose of ENT-C225.
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Experimental Protocol: Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)
o Objective: To determine the acute oral toxicity of ENT-C225.[2][3][4][5][6]

e Species: Wistar rats (female).

e Methodology:

o Asighting study is performed with a single animal to determine the appropriate starting
dose.

o For the main study, five female rats are used for each dose level (e.g., 5, 50, 300, 2000
mg/kg).

o Animals are fasted overnight prior to dosing.
o ENT-C225 is administered as a single dose via oral gavage.

o Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for
14 days.

o At the end of the observation period, all animals are subjected to a gross necropsy.
3.2.2 Sub-chronic Repeated Dose Toxicity

This study evaluates the effects of repeated oral administration of ENT-C225 over a 90-day

period.
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Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

» Objective: To characterize the toxicity profile of ENT-C225 following repeated oral
administration for 90 days.[7][8][9][10][11]

e Species: Sprague-Dawley rats (10 males and 10 females per group).
» Methodology:
o At least three dose groups and a control group are used.
o ENT-C225 is administered daily via oral gavage for 90 consecutive days.

o Animals are observed daily for clinical signs of toxicity. Body weight and food consumption
are recorded weekly.

o Ophthalmological examinations, hematology, clinical biochemistry, and urinalysis are
conducted at specified intervals.

o At the end of the treatment period, all animals undergo a full necropsy, and a
comprehensive list of tissues is collected for histopathological examination.

Safety Pharmacology
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Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of
ENT-C225 on vital physiological functions.
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Experimental Protocol: Safety Pharmacology Core Battery

» Objective: To assess the effects of ENT-C225 on the cardiovascular, respiratory, and central
nervous systems.[12][13][14][15][16]

e Cardiovascular System (Dog):

o Conscious dogs implanted with telemetry transmitters are used.

o Asingle dose of ENT-C225 is administered.

o Electrocardiogram (ECG), blood pressure, and heart rate are continuously monitored.

o Respiratory System (Rat):

o Rats are placed in whole-body plethysmography chambers.

o Respiratory rate and tidal volume are measured following a single dose of ENT-C225.
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o Central Nervous System (Rat):
o Afunctional observational battery (FOB) or Irwin test is conducted.

o Rats are observed for changes in behavior, autonomic function, and neuromuscular
coordination after a single dose of ENT-C225.

Genotoxicity

Genotoxicity studies assess the potential of ENT-C225 to damage genetic material.

Metabolic Result L
Assay Type System L Guideline
Activation (Placeholder)
Bacterial
Reverse S. typhimurium &  With and without ]
) ) Negative OECD 471
Mutation (Ames E. coli S9
Test)
In Vivo
_ Mouse Bone _
Micronucleus N/A Negative OECD 474
Marrow
Test

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

o Objective: To evaluate the mutagenic potential of ENT-C225 by its ability to induce reverse
mutations in amino acid-requiring strains of bacteria.[17][18][19][20][21]

o Test System:Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia
coli (e.g., WP2 uvrA).

o Methodology:

o The test is performed with and without a metabolic activation system (S9 fraction from rat
liver).

o Several concentrations of ENT-C225 are tested.
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o The bacteria, test compound, and S9 mix (if applicable) are incubated together.
o The mixture is plated on a minimal agar medium lacking the required amino acid.

o After incubation, the number of revertant colonies is counted. A significant, dose-
dependent increase in revertant colonies indicates a mutagenic potential.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

o Objective: To determine if ENT-C225 induces chromosomal damage in bone marrow
erythroblasts of treated animals.[22][23][24][25][26]

e Species: C57BL/6 mice.
o Methodology:

o At least three dose levels of ENT-C225 are administered to groups of mice, typically via
the intended clinical route.

o Bone marrow is collected at appropriate time points after treatment.

o Bone marrow smears are prepared, stained, and analyzed for the presence of micronuclei
in polychromatic erythrocytes.

o An increase in the frequency of micronucleated cells in treated animals compared to
controls indicates genotoxicity.
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Caption: Simplified TrkB signaling pathway activated by ENT-C225.
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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